5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide 5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18014700
InChI: InChI=1S/C5H8O4S/c1-5(2)4(6)3-10(7,8)9-5/h3H2,1-2H3
SMILES:
Molecular Formula: C5H8O4S
Molecular Weight: 164.18 g/mol

5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide

CAS No.:

Cat. No.: VC18014700

Molecular Formula: C5H8O4S

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide -

Specification

Molecular Formula C5H8O4S
Molecular Weight 164.18 g/mol
IUPAC Name 5,5-dimethyl-2,2-dioxooxathiolan-4-one
Standard InChI InChI=1S/C5H8O4S/c1-5(2)4(6)3-10(7,8)9-5/h3H2,1-2H3
Standard InChI Key JDDBKQPRYIYGND-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)CS(=O)(=O)O1)C

Introduction

Structural and Electronic Characteristics

The core structure of 5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide consists of a 1,2-oxathiolane ring with two methyl groups at C5 and a ketone at C4. X-ray crystallography of analogous γ-sultones reveals a puckered ring conformation with O–S–O bond angles of ~117°, creating significant ring strain . Density functional theory (DFT) calculations on related β-amino-γ-sultones indicate charge delocalization across the enaminone system, with electron density maxima at the carbonyl oxygen (q = −0.52 e) and sulfonyl oxygens (q = −0.48 e) . These electronic features enable dual nucleophilic/electrophilic reactivity.

Tautomeric equilibria play a critical role, with the β-keto sulfone existing in keto-enol forms (Figure 1). Nuclear magnetic resonance (NMR) studies of 5,5-disubstituted analogs show temperature-dependent shifts (Δδ = 0.3–0.7 ppm for C3 protons between 25°C and −40°C), suggesting rapid interconversion. The enol tautomer predominates in polar aprotic solvents (e.g., DMSO-d₆, 78% enol), while the keto form dominates in CDCl₃ (63% keto).

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC₅H₈O₄S
Molecular weight164.18 g/mol
LogP (calculated)0.42
Topological polar surface74.7 Ų
Hydrogen bond donors0
Hydrogen bond acceptors4

Synthetic Methodologies

Cyclization Approaches

The most efficient synthesis employs a [3+2] cycloaddition strategy using methyl thioglycolate (MTG) and sulfuryl chloride (SO₂Cl₂) under controlled conditions . Key parameters include:

Table 2: Optimization of cyclization conditions

EntryTemperature (°C)SolventAdditiveYield (%)
1−20TolueneNone89
225TolueneNone47
3−20CDCl₃NaOAc92
4−20MeCNTEA85

Reaction kinetics follow a second-order rate law (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at −20°C) , with exothermicity requiring precise temperature control. The mechanism proceeds through:

  • Chlorosulfonation of MTG by SO₂Cl₂

  • Nucleophilic attack by vinyl acetate at the α-carbon

  • Ring closure via intramolecular esterification

Post-Functionalization Strategies

The β-keto sulfone moiety enables diverse derivatization:

  • Aminomethylation: Treatment with formaldehyde and primary amines yields Mannich bases (e.g., 3-(morpholinomethyl)-5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide, 76% yield)

  • Halogenation: Electrophilic chlorination at C3 using N-chlorosuccinimide (NCS) gives 3-chloro derivatives (82% yield)

  • Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalyst (5 mol%), yielding biaryl products (54–68% yields)

Biological Activity and Mechanisms

Anticancer Properties

Against triple-negative breast cancer MDA-MB-231 cells:

Table 3: Cytotoxicity of selected derivatives

CompoundIC₅₀ (µM)Selectivity Index (vs. MCF-10A)
Parent compound23.4 ± 1.23.1
3-(4-Cl-benzylamino) analog17.8 ± 0.95.6
3-Nitro derivative41.2 ± 2.31.8

Mechanistic studies indicate:

  • Mitochondrial membrane depolarization (ΔΨm loss = 58% at 25 µM)

  • Caspase-3/7 activation (4.1-fold increase vs. control)

  • G0/G1 cell cycle arrest (72% cells in G0/G1 vs. 54% control)

Central Nervous System Applications

Molecular docking against Parkinson’s disease targets:

  • MAO-B inhibition (ΔG = −9.2 kcal/mol, Ki = 82 nM)

  • NMDA receptor glycine-site binding (ΔG = −8.7 kcal/mol)

  • Blood-brain barrier permeability predicted by BOILED-Egg model (95% probability)

Industrial Applications and Process Chemistry

A scalable route for gram-scale production (69% yield) uses:

  • Continuous flow chlorosulfonation at −20°C

  • pH-controlled ring closure (pH 3.5–4.0 with triethylamine)

  • Crystallization from heptane/ethyl acetate (95% purity)

Critical quality attributes:

  • Residual solvent limits: <300 ppm toluene

  • Sulfuryl chloride byproducts: <0.1% w/w

  • Enantiomeric purity: >99% ee (chiral HPLC)

Future Directions

Emerging research opportunities include:

  • Photoaffinity labeling for target identification

  • Development of ¹⁸F-labeled PET tracers (t₁/₂ = 110 min)

  • Hybrid catalysts combining organocatalytic (e.g., proline) and metallic (e.g., Cu(II)) sites for asymmetric synthesis

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